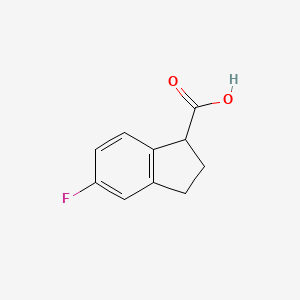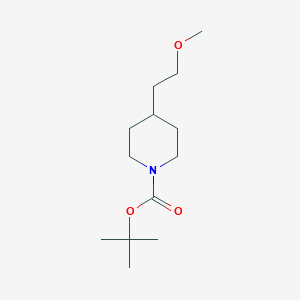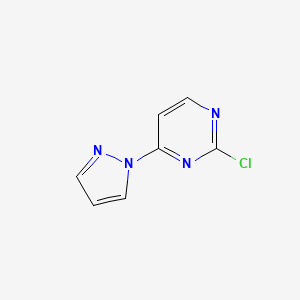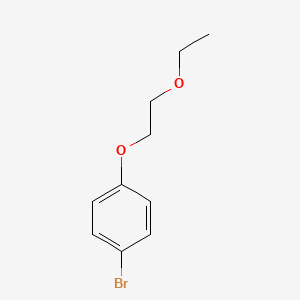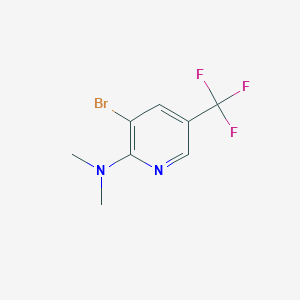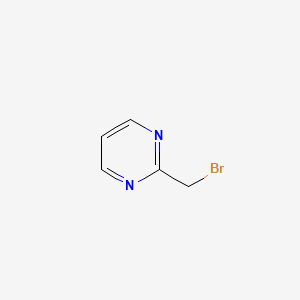
2-(Bromomethyl)pyrimidine
Vue d'ensemble
Description
2-(Bromomethyl)pyrimidine is a chemical compound that serves as a versatile intermediate in the synthesis of various pyrimidine derivatives. It is characterized by the presence of a bromomethyl group attached to the pyrimidine ring, which can undergo further chemical transformations to yield a wide range of compounds with potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 2-(bromomethyl)pyrimidine derivatives has been explored in several studies. For instance, the synthesis of 2-isopropylpyrimidine derivatives involves α-bromination using N-bromosuccinimide, followed by solvolysis or dehydrobromination to yield olefinic pyrimidines . Another approach involves the reaction of carbodiimides with 2-(bromomethyl)acrylic acid to produce 5-methylene-6H-pyrimidine-2,4-dione derivatives, which are thymine analogues . Additionally, bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives have been prepared by bromination of hydroxyalkyl-substituted pyrimidinediones .
Molecular Structure Analysis
The molecular structure of 2-(bromomethyl)pyrimidine derivatives can be characterized using various spectroscopic techniques. For example, the structure of 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine was elucidated using 1H NMR, MS, elemental analysis, and single-crystal X-ray diffraction, revealing a planar conformation except for the fluorine atoms .
Chemical Reactions Analysis
2-(Bromomethyl)pyrimidine derivatives participate in a variety of chemical reactions. They can act as Michael acceptors towards nucleophiles such as bromine, hydrochloric acid, and hydrides . The bromomethyl group can also be substituted by nucleophilic attack to yield substituted pyrimidine derivatives . Furthermore, bromination followed by treatment with sodium methoxide can lead to the formation of thieno[2,3-d]pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(bromomethyl)pyrimidine derivatives are influenced by the substituents on the pyrimidine ring. These properties can be studied through solvolysis rate constants, NMR spectroscopy, and mass spectrometry . The reactivity of these compounds is often leveraged in synthetic chemistry to produce more complex molecules with desired biological or physical properties.
Applications De Recherche Scientifique
Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen . They are found throughout nature in various forms and have enhanced biological potential . Here are some fields where pyrimidines have found applications:
- Pharmacology : Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are also used in the treatment of chronic pain and diabetes mellitus .
- Medicinal Chemistry : Due to its synthetic accessibility and structural diversity, the pyrimidine scaffold has found widespread therapeutic applications . Pyrimidines are also reported to possess potential medicinal properties important to central nervous system (CNS)-active agents, calcium channel blockers and antidepressants .
- Drug Discovery : Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years . This includes anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus .
-
Anti-Inflammatory Effects : Pyrimidines have been found to have anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . A large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Antibiotic, Antifungal, and Antiviral Applications : Pyrimidines have been used in the development of antimicrobial, antimalarial, antiviral, and antifungal drugs . They have been found to be effective in treating a variety of infections .
-
Neurological Disorders : Pyrimidines have potential medicinal properties important to central nervous system (CNS)-active agents and have been used in the treatment of various neurological disorders .
-
Anti-Cancer Effects : Pyrimidines have been tested for anticancer activity against various cancer cell lines . For instance, thiazolo[3,2-a]pyrimidine derivatives were tested for anticancer activity against MCF-7, HeLa, A549, and SKNSH . Some compounds exhibited better effects than the positive control DOX .
-
Analgesic Effects : Pyrimidines have been reported to possess analgesic properties . They can be used in the treatment of chronic pain .
-
Antihypertensive Effects : Pyrimidines have been used in the treatment of hypertension . They have been found to possess antihypertensive properties .
-
Antioxidant Effects : Pyrimidines have been found to possess antioxidant properties . They can help in neutralizing harmful free radicals in the body .
-
Anticonvulsant Effects : Pyrimidines have been reported to possess anticonvulsant properties . They can be used in the treatment of various neurological disorders .
-
Antidepressant Effects : Pyrimidines have potential medicinal properties important to central nervous system (CNS)-active agents, including antidepressants .
Safety And Hazards
Orientations Futures
Pyrimidine derivatives, including 2-(Bromomethyl)pyrimidine, have been the focus of recent research due to their potential therapeutic applications. Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years . Future research may focus on the development of more potent and efficacious drugs with pyrimidine scaffold .
Propriétés
IUPAC Name |
2-(bromomethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c6-4-5-7-2-1-3-8-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYSGGMNQZJFIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)pyrimidine | |
CAS RN |
54198-85-5 | |
| Record name | 2-(bromomethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1289013.png)
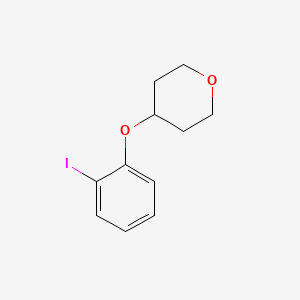
![2-Azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1289022.png)
![5-(Bromomethyl)benzo[d]oxazole](/img/structure/B1289023.png)
